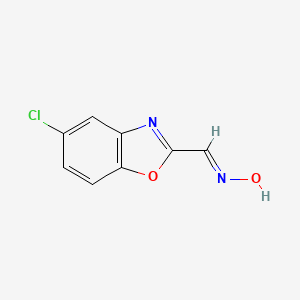

5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime involves the reaction of chloral and 2-amino-4-chlorophenol . The reaction conditions typically include the use of hydroxylamine hydrochloride as a reagent . The detailed synthetic route is as follows:

Starting Materials: Chloral and 2-amino-4-chlorophenol.

Reagent: Hydroxylamine hydrochloride.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet industrial demands. The process involves the same starting materials and reagents but utilizes larger reactors and more stringent control of reaction parameters to ensure high yield and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The oxime group undergoes oxidation under controlled conditions. Key findings include:

-

Reagents : Electrochemically generated I(III) species (e.g., HFIP-ligated iodanes) or traditional oxidants like NaOCl.

-

Products : Oxidation of the oxime generates intermediates that facilitate cyclization to form 2,3-dihydrobenzoxazole derivatives .

-

Mechanism : DFT studies indicate a concerted reductive elimination pathway involving hydride transfer and I(III) reduction .

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Oxidative cyclization | Electrochemical I(III)/HFIP | 2,3-Dihydrobenzoxazole | 55–82% |

Reduction Reactions

The oxime group can be reduced to form amines:

-

Reagents : LiAlH₄ or catalytic hydrogenation (H₂/Pd).

-

Products : Reduction yields 5-chloro-1,3-benzoxazole-2-methylamine derivatives .

-

Applications : These amines serve as intermediates for bioactive molecule synthesis .

Substitution Reactions

The chlorine atom participates in nucleophilic aromatic substitution (NAS):

-

Reagents : Amines, thiols, or Suzuki coupling partners (aryl boronic acids/Pd catalysts) .

-

Products : Substituted derivatives with enhanced biological activity (e.g., antimicrobial agents) .

Example: Suzuki Coupling

| Substrate | Boronic Acid | Catalyst | Product (Substituent) | Yield | Reference |

|---|---|---|---|---|---|

| 5-Chloro-benzoxazole | 4-Methoxyphenyl | Pd(PPh₃)₄ | 5-(4-Methoxyphenyl)-benzoxazole | 65–70% |

Metal Coordination

The oxime group acts as a ligand for metal complexes:

-

Complex Types : Square-planar or octahedral geometries, depending on metal and oxidation state .

-

Applications : Catalysts for C–H functionalization or oxidative cyclization reactions .

| Metal | Coordination Site | Application | Reference |

|---|---|---|---|

| Cu(II) | Oxime (N,O) & benzoxazole (N) | Aerobic oxidation catalysis | |

| Pd(II) | Oxime (N) | Cross-coupling reactions |

Cycloaddition and Tautomerization

-

Tautomerization : The oxime group shifts between syn and anti conformers, influencing reactivity .

-

Cycloaddition : Reacts with dienophiles to form fused heterocycles under thermal or acidic conditions .

Biological Activity Modulation

Structural modifications via these reactions enhance bioactivity:

-

Antibacterial Activity : EC₅₀ values improve significantly with electron-withdrawing substituents (e.g., –CF₃, –NO₂) .

-

Antioxidant Properties : Substituted derivatives show radical scavenging activity in DPPH assays .

Key Mechanistic Insights

Applications De Recherche Scientifique

Synthesis of 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime

The synthesis of this compound typically involves the reaction of chloral with 2-amino-4-chlorophenol in the presence of hydroxylamine hydrochloride. This method yields a compound with the molecular formula and a molecular weight of 196.59 g/mol. The compound is characterized by its oxime functional group, which enhances its reactivity and biological properties .

Antimicrobial Properties

Recent studies indicate that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial activity. These compounds have shown efficacy against various strains of bacteria and fungi:

- Antibacterial Activity : Benzoxazole derivatives have demonstrated effectiveness against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae). The structure–activity relationship suggests that substituents at specific positions on the benzoxazole ring are crucial for their antibacterial properties .

- Antifungal Activity : In vitro studies have shown that these compounds possess antifungal properties against Candida species. For instance, certain derivatives displayed minimal inhibitory concentrations (MICs) as low as 16 µg/mL against resistant strains of C. albicans and C. glabrata without exhibiting cytotoxicity to mammalian cells .

Anticancer Potential

Benzoxazole derivatives are also being investigated for their anticancer properties. Research has identified that compounds like this compound exhibit cytotoxic effects on various cancer cell lines, including:

- Breast Cancer : Studies have reported significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines.

- Lung Cancer : Compounds have shown effectiveness against A549 lung cancer cells.

This anticancer activity is attributed to the ability of benzoxazoles to interfere with cellular processes critical for cancer cell survival .

Case Study: Antifungal Activity Against Candida spp.

A study evaluated the antifungal activity of several benzoxazole derivatives, including this compound, against clinical isolates of C. albicans. The results indicated that these compounds could inhibit fungal growth effectively while maintaining low toxicity levels in mammalian cells. This dual action makes them promising candidates for developing new antifungal therapies .

Case Study: Anticancer Activity in Colorectal Carcinoma

In another study focusing on colorectal cancer, benzoxazole derivatives were tested for their ability to induce apoptosis in HCT-116 cells. The findings suggested that these compounds could trigger cell death pathways effectively, providing a basis for further development as potential anticancer agents .

Summary of Applications

The applications of this compound can be summarized as follows:

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | High selectivity and potency |

| Antifungal | Active against resistant strains of Candida | Low cytotoxicity to mammalian cells |

| Anticancer | Cytotoxic effects on breast and colorectal cancer cells | Potential for further development in cancer therapy |

Mécanisme D'action

The mechanism of action of 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Chloro-1,3-benzoxazole-2-carbaldehyde: Similar structure but lacks the oxime group.

1,3-Benzoxazole-2-carbaldehyde oxime: Similar structure but lacks the chlorine atom.

5-Chloro-1,3-benzoxazole: Similar structure but lacks both the carbaldehyde and oxime groups.

Uniqueness

5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime is unique due to the presence of both the chlorine atom and the oxime group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Activité Biologique

5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime is a compound of growing interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity against cancer cells, and mechanisms of action.

Chemical Structure and Properties

This compound features a benzoxazole core with a chloro substituent and an oxime functional group. These structural elements contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating selective activity primarily against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans.

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | 50 µg/ml |

| This compound | Candida albicans | 25 µg/ml |

These results indicate that while the compound may not be the most potent antimicrobial agent compared to standard treatments, it holds promise for further development and modification to enhance its efficacy .

Cytotoxicity Studies

Several studies have explored the cytotoxic effects of benzoxazole derivatives on cancer cell lines. For instance, this compound has shown selective toxicity towards various cancer cell types, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure–activity relationship (SAR) studies suggest that modifications in the substituents can significantly affect the cytotoxic profile.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HepG2 | 10 |

These findings point towards the potential use of this compound in anticancer drug development, particularly as part of a combinatorial therapy approach .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific proteins. This interaction can lead to alterations in protein function and subsequent changes in cellular signaling pathways. It is hypothesized that the oxime group plays a crucial role in these interactions by facilitating nucleophilic attacks on electrophilic sites within target proteins .

Case Study 1: Antimicrobial Efficacy

In a study assessing the efficacy of various benzoxazole derivatives, including this compound, researchers found that while many compounds exhibited moderate antibacterial activity, this specific compound demonstrated notable antifungal effects against Candida albicans. The study utilized broth dilution methods to determine MIC values and highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Cancer Cell Cytotoxicity

Another investigation focused on the cytotoxic effects of this compound on several cancer cell lines. The study employed MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner in multiple cancer types .

Propriétés

IUPAC Name |

(NE)-N-[(5-chloro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)11-8(13-7)4-10-12/h1-4,12H/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEYFHXRDKABGA-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825092 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.